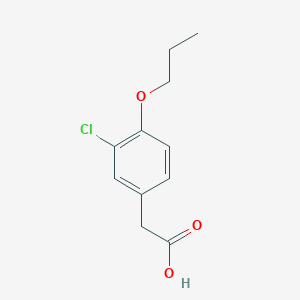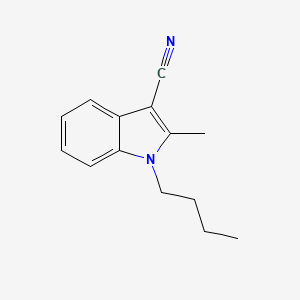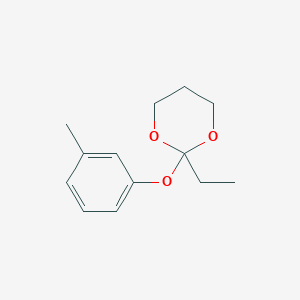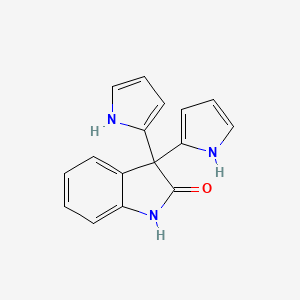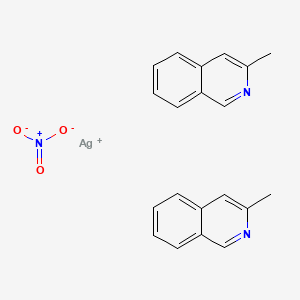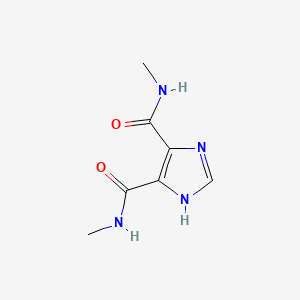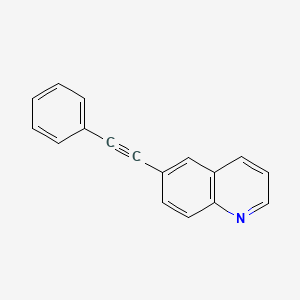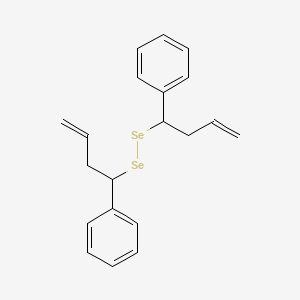
Diselenide, bis(1-phenyl-3-butenyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diselenide, bis(1-phenyl-3-butenyl) is an organoselenium compound characterized by the presence of two selenium atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(1-phenyl-3-butenyl) typically involves the reaction of 1-phenyl-3-butenyl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
化学反応の分析
Types of Reactions
Diselenide, bis(1-phenyl-3-butenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenides.
Substitution: The phenyl and butenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and substituted phenyl or butenyl derivatives .
科学的研究の応用
Diselenide, bis(1-phenyl-3-butenyl) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant properties and potential to modulate redox reactions.
Medicine: Explored for its anticancer and chemopreventive activities due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of diselenide, bis(1-phenyl-3-butenyl) involves its ability to modulate redox reactions. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
類似化合物との比較
Similar Compounds
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
Diselenide, bis(1-phenyl-3-butenyl) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other diselenides, it has shown promising results in anticancer research and as an antioxidant .
特性
CAS番号 |
854278-43-6 |
|---|---|
分子式 |
C20H22Se2 |
分子量 |
420.3 g/mol |
IUPAC名 |
1-(1-phenylbut-3-enyldiselanyl)but-3-enylbenzene |
InChI |
InChI=1S/C20H22Se2/c1-3-11-19(17-13-7-5-8-14-17)21-22-20(12-4-2)18-15-9-6-10-16-18/h3-10,13-16,19-20H,1-2,11-12H2 |
InChIキー |
ILZFTZPAHVWJEV-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C1=CC=CC=C1)[Se][Se]C(CC=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


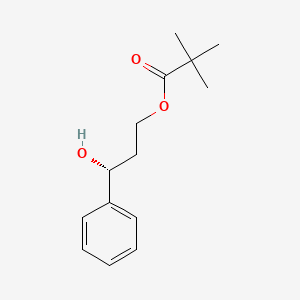
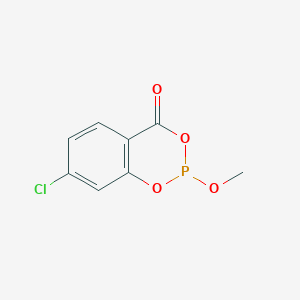
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
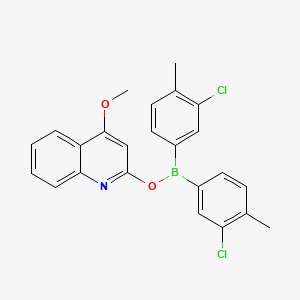
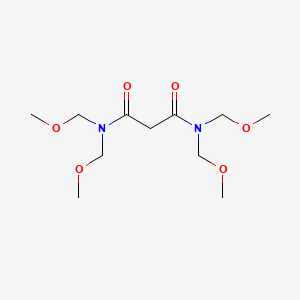
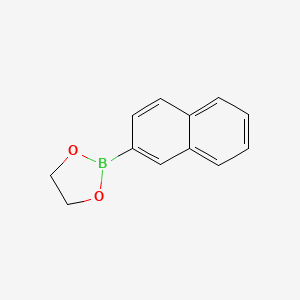
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
